molecular formula C17H22ClFN2O4S B2818819 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1797838-26-6

2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2818819
CAS No.: 1797838-26-6
M. Wt: 404.88
InChI Key: LBOSBDGVZYAGKZ-UHFFFAOYSA-N
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Description

2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound featuring a piperidine ring substituted with a sulfonyl group and a propanoyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps:

  • Formation of the Chlorofluorophenyl Propanoyl Intermediate

      Starting Materials: 4-chloro-3-fluorobenzene, propanoyl chloride.

      Reaction Conditions: Friedel-Crafts acylation using anhydrous aluminum chloride (AlCl₃) as a catalyst.

      Product: 3-(4-chloro-3-fluorophenyl)propanoyl chloride.

  • Piperidine Ring Functionalization

      Starting Materials: Piperidine, sulfonyl chloride.

      Reaction Conditions: Nucleophilic substitution reaction under basic conditions (e.g., using triethylamine).

      Product: 4-(sulfonyl)piperidine.

  • Coupling Reaction

      Starting Materials: 3-(4-chloro-3-fluorophenyl)propanoyl chloride, 4-(sulfonyl)piperidine.

      Reaction Conditions: Conducted in an inert atmosphere (e.g., nitrogen) with a base such as pyridine to neutralize the HCl formed.

      Product: 1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl sulfonyl intermediate.

  • Final Acetamide Formation

      Starting Materials: The intermediate from the previous step, N-methylacetamide.

      Reaction Conditions: Amide coupling reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperidine ring or the sulfonyl group.
    • Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction

    • Reduction can occur at the carbonyl groups or the sulfonyl group.
    • Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution

    • The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
    • Reagents: Halogenating agents, nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agrochemicals: Possible application in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbonyl groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-fluorophenyl derivatives: Compounds with similar aromatic substitutions.

    Piperidine derivatives: Compounds with functionalized piperidine rings.

    Sulfonyl compounds: Molecules containing sulfonyl groups.

Uniqueness

    Structural Complexity: The combination of a piperidine ring, sulfonyl group, and chlorofluorophenyl moiety makes it unique.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

This detailed overview provides a comprehensive understanding of 2-((1-(3-(4-chloro-3-fluorophenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[1-[3-(4-chloro-3-fluorophenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClFN2O4S/c1-20-16(22)11-26(24,25)13-6-8-21(9-7-13)17(23)5-3-12-2-4-14(18)15(19)10-12/h2,4,10,13H,3,5-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOSBDGVZYAGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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